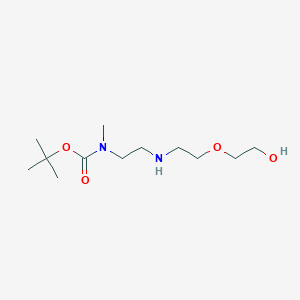

tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate

Description

tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted ethylamine backbone, and a 2-hydroxyethoxyethyl side chain. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex molecules, particularly in peptide chemistry and drug delivery systems . Its structure combines hydrophilic (hydroxyethoxy) and hydrophobic (tert-butyl) moieties, enabling tailored solubility and reactivity.

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O4/c1-12(2,3)18-11(16)14(4)7-5-13-6-9-17-10-8-15/h13,15H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZQCIBGHFVPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345680-97-8 | |

| Record name | tert-butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl chloroformate with 2-(2-(2-hydroxyethoxy)ethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like in the presence of a catalyst[][4].

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceutical intermediates and specialty chemicals .

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands . It is often employed in the development of bioconjugates for targeted drug delivery systems .

Medicine

In medicine, this compound is investigated for its potential as a prodrug . Its unique structure allows for the controlled release of active pharmaceutical ingredients in the body .

Industry

In the industrial sector, this compound is used in the production of polymers and coatings . Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can bind to specific receptors, triggering signal transduction pathways that result in various biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Hydrophilicity: Compounds with hydroxyethoxy or aminoethoxy groups (e.g., ) exhibit higher water solubility compared to brominated analogs (e.g., ).

- Reactivity: Brominated derivatives () are more reactive in cross-coupling reactions, while amino-substituted variants () are ideal for forming amide bonds.

Physicochemical Properties

- Solubility : Hydroxyethoxy groups enhance aqueous solubility (e.g., ), whereas tert-butyl groups improve organic phase partitioning.

- Stability : Boc-protected amines (e.g., ) are stable under basic conditions but cleaved by acids (e.g., TFA), a property exploited in peptide synthesis .

- Thermal Properties : Melting points and boiling points vary; for instance, the brominated analog () has a higher molecular weight and likely higher melting point.

Biological Activity

tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate, commonly referred to as TBHEC, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl moiety, and a hydroxyethoxy chain, suggesting diverse interactions with biological targets.

- Molecular Formula : C12H26N2O4

- Molecular Weight : 262.35 g/mol

- CAS Number : 1345680-97-8

The biological activity of TBHEC can be attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may influence cell signaling pathways involved in cell proliferation and apoptosis. Specifically, the compound's amino group may facilitate interactions with receptors or enzymes, potentially modulating their activity.

Biological Activity Overview

-

Anticancer Potential :

- TBHEC has shown promise in inhibiting cancer cell growth in vitro. Its mechanism appears to involve the induction of apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- A study reported that TBHEC exhibited micromolar potency against several cancer cell lines, indicating its potential as a lead compound for further development.

-

Neuroprotective Effects :

- Research indicates that TBHEC may possess neuroprotective properties, potentially through the inhibition of oxidative stress pathways. This suggests its applicability in neurodegenerative diseases.

-

Anti-inflammatory Activity :

- The compound has been evaluated for its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in cell culture models. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities of TBHEC

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress markers | |

| Anti-inflammatory | Decreases levels of pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, TBHEC was tested against various cancer cell lines, including breast and prostate cancers. The results indicated that TBHEC could inhibit cell proliferation with an IC50 value in the low micromolar range. The study highlighted the compound's ability to induce a multipolar mitotic phenotype, leading to cell death through aberrant division processes .

Neuroprotective Mechanism

A separate investigation focused on the neuroprotective effects of TBHEC in models of oxidative stress. The findings demonstrated that treatment with TBHEC significantly reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions, suggesting its potential use in neurodegenerative disorders like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate?

- Methodological Answer : The compound is synthesized via a multi-step approach. First, the amine precursor (e.g., 2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl(methyl)amine) is reacted with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) under anhydrous conditions (e.g., THF or dichloromethane). The reaction is typically conducted at 0–25°C to minimize side reactions. Purification involves column chromatography or recrystallization to isolate the carbamate product .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify proton environments (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).

- LCMS : Mass spectrometry confirms molecular weight (e.g., [M+H] peaks) and detects impurities.

- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity (>95%) .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a versatile intermediate in:

- Drug Development : As a protected amine for synthesizing kinase inhibitors or protease-targeting molecules.

- Bioconjugation : The hydroxyethoxyethyl chain enables PEGylation or linker integration for antibody-drug conjugates.

- Enzyme Studies : Used to probe interactions with biological targets (e.g., BACE2 inhibitors for diabetes research) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what factors influence side product formation?

- Methodological Answer : Key optimization strategies include:

- Stoichiometry : Use a 1.2:1 molar ratio of tert-butyl chloroformate to the amine to ensure complete conversion.

- Temperature Control : Maintain 0–5°C during the initial reaction phase to suppress hydrolysis.

- Solvent Selection : Anhydrous THF or dichloromethane minimizes water interference.

- Base Choice : TEA or DMAP improves nucleophilicity. Side products (e.g., di-substituted carbamates) arise from excess chloroformate or incomplete amine protection. Scale-up may require continuous flow reactors for consistency .

Q. What analytical challenges arise when resolving structural isomers or impurities in this compound?

- Methodological Answer :

- Stereoisomerism : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers.

- Byproduct Detection : LCMS with high-resolution Q-TOF identifies trace impurities (e.g., deprotected amines or oxidized ethylene glycol chains).

- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic cleavage of the carbamate group under acidic/basic conditions .

Q. How does the compound’s stability profile impact its handling and storage in research settings?

- Methodological Answer : Stability considerations include:

- Moisture Sensitivity : Store under inert gas (N or Ar) at -20°C in sealed vials with desiccants.

- Light Sensitivity : Amber glass containers prevent UV-induced degradation of the carbamate group.

- Reactivity : Avoid strong acids/bases (e.g., TFA) during synthesis to prevent premature deprotection .

Contradiction Analysis in Literature

Q. How can discrepancies in reported synthetic yields (e.g., 55% vs. 71%) be reconciled?

- Methodological Answer : Yield variations stem from:

- Purification Methods : Flash chromatography vs. recrystallization (e.g., reports 55% yield after column purification, while optimized protocols using gradient elution achieve 71%).

- Reagent Purity : Impure starting amines reduce efficiency.

- Reaction Scale : Milligram-scale reactions often have lower yields due to handling losses compared to gram-scale syntheses .

Advanced Applications in Drug Discovery

Q. What strategies are used to evaluate the compound’s pharmacokinetic (PK) properties in preclinical studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance.

- Plasma Protein Binding : Equilibrium dialysis assesses free fraction (% unbound).

- Permeability : Caco-2 cell models predict intestinal absorption. The hydroxyethoxyethyl group enhances solubility but may reduce blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.